3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine 3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Brand Name: Vulcanchem
CAS No.: 124863-82-7
VCID: VC20760649
InChI: InChI=1S/C25H38FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-13,16-17,28H,14-15H2,1-9H3
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C
Molecular Formula: C25H38FNO2Si
Molecular Weight: 431.7 g/mol

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine

CAS No.: 124863-82-7

Cat. No.: VC20760649

Molecular Formula: C25H38FNO2Si

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine - 124863-82-7

CAS No. 124863-82-7
Molecular Formula C25H38FNO2Si
Molecular Weight 431.7 g/mol
IUPAC Name [5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C25H38FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-13,16-17,28H,14-15H2,1-9H3
Standard InChI Key DWLGERDWFIXFKS-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C

Chemical Identity and Structural Characteristics

Basic Identification

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine is identified by the CAS Registry Number 124863-82-7, which serves as its unique international identifier in chemical databases and regulatory systems . The molecule has a molecular formula of C25H38FNO2Si and a calculated molecular weight of 431.66 g/mol . This compound belongs to the class of substituted pyridines, featuring multiple functional groups that contribute to its chemical reactivity and utility.

Structural Features

The structural backbone of this compound consists of a pyridine ring that serves as the central scaffold. The pyridine core is heavily substituted with several key functional groups that define its chemical behavior:

  • A 4-fluorophenyl group at the 4-position of the pyridine ring

  • Two isopropyl (diisopropyl) groups at positions 2 and 6

  • A tert-butyldimethylsilyloxymethyl group at position 3

  • A hydroxymethyl group at position 5

These functional groups create a molecule with both hydrophobic regions (from the isopropyl and tert-butyldimethylsilyl groups) and hydrophilic centers (from the hydroxymethyl group), influencing its solubility profile and reactivity patterns .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogues:

SynonymType
3-Pyridinemethanol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)-Chemical name
(5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)-4-(4-Fluorophenyl)-2,6-Diisopropylpyridin-3-Yl)MethanolAlternative name
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanolIUPAC name

These alternative names all describe the same molecular entity but use different nomenclature conventions that may be encountered in various databases and literature sources .

Physical and Chemical Properties

Physical State and Appearance

This compound typically appears as a yellowish oil at standard temperature and pressure . Unlike many crystalline compounds, its oily nature suggests relatively weak intermolecular forces, likely due to the bulky substituents that prevent efficient molecular packing.

Solubility Profile

The compound demonstrates selective solubility in organic solvents but is generally insoluble in water. Specifically, it readily dissolves in:

  • Acetone

  • Chloroform

  • Dichloromethane

This solubility profile is consistent with its molecular structure, which contains both polar functional groups (the hydroxymethyl group) and significant hydrophobic regions (the silyl ether and isopropyl groups).

PropertyValueSource
Molecular FormulaC25H38FNO2Si
Molecular Weight431.66 g/mol
Physical FormOil
ColorYellowish
SolubilityAcetone, Chloroform, Dichloromethane
CAS Number124863-82-7

Applications in Organic Synthesis

Role as a Synthetic Intermediate

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine plays a significant role as an intermediate in organic synthesis pathways . The presence of the tert-butyldimethylsilyl (TBDMS) protecting group on one hydroxymethyl group while leaving another hydroxymethyl group free is particularly valuable for selective synthetic transformations. This orthogonal protection strategy allows for sequential reactions at different sites on the molecule.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that proper precautions must be taken when handling this material in a laboratory setting .

Precautionary Measures

Standard safety precautions for handling this compound include:

  • Wearing appropriate personal protective equipment, including gloves, eye protection, and lab coats (P280)

  • Using proper eye washing techniques if exposure occurs (P305+P351+P338)

  • Ensuring adequate ventilation when handling to prevent inhalation of vapors

  • Avoiding ingestion and direct skin contact

First Aid Measures

In case of accidental exposure, the following first aid measures are recommended:

  • Inhalation: Move to fresh air; if breathing difficulties persist, seek medical attention

  • Skin contact: Wash with soap and plenty of water, consult a physician if irritation persists

  • Eye contact: Rinse thoroughly with water for at least 15 minutes and seek medical advice

  • Ingestion: Never give anything by mouth to an unconscious person; rinse mouth with water and seek immediate medical attention

SupplierProduct NumberPackage SizePurityPrice (USD)
TRCB691430100 mgNot specified$880
American Custom Chemicals CorporationORS0001370100 mg95.00%$1,501.50
Medical Isotopes, Inc.798550 mgNot specified$1,800

This pricing information indicates that the compound is a high-value specialty chemical, with costs ranging from $8.80 to $36.00 per milligram depending on the supplier and quantity .

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